B1579749 L-PROLINE (D7; 15N)

L-PROLINE (D7; 15N)

Cat. No.: B1579749
M. Wt: 123.17
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

L-Proline (D₇; ¹⁵N) is a stable isotope-labeled variant of the naturally occurring amino acid L-proline. Its full IUPAC name is (2*S)-2,3,3,4,4,5,5-heptadeuterio(1-¹⁵N)azolidine-2-carboxylic acid , reflecting its stereochemistry and isotopic substitution. Key identifiers include:

  • Molecular Formula : C₅H₂D₇¹⁵NO₂
  • Molecular Weight : 123.17 g/mol
  • CAS Number (Unlabeled) : 147-85-3
  • Synonyms : 2,3,3,4,4,5,5-D₇-L-Proline; (2*S)-Pyrrolidine-2-carboxylic acid-¹⁵N, D₇

This compound belongs to the class of deuterated and nitrogen-15 labeled amino acids , designed for advanced analytical applications such as nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing.

Molecular Structure and Isotopic Characteristics

L-Proline (D₇; ¹⁵N) retains the core pyrrolidine ring structure of natural proline but with strategic isotopic substitutions:

  • Deuterium (D) Labeling : Seven hydrogen atoms are replaced by deuterium, distributed as follows:
    • C-2 Position : 1 deuterium atom
    • C-3, C-4, C-5 Positions : 2 deuterium atoms each
  • Nitrogen-15 (¹⁵N) Labeling : The nitrogen atom in the pyrrolidine ring is fully substituted with ¹⁵N, achieving >98% isotopic enrichment.

The molecular structure is represented by:

  • SMILES Notation : [2H][C@]1(C(C(C([15NH]1)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O
  • InChI : InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1D2,2D2,3D2,4D

The isotopic substitutions do not alter the secondary amine group or the carboxylic acid functionality critical to proline’s biological role.

Physical and Chemical Properties

General Properties

Property Value Source
Molecular Weight 123.17 g/mol
Melting Point 220–228°C (decomposes)
Density 1.35–1.38 g/cm³
Solubility in Water 1500 g/L (at 20°C)
pKa Values 1.95 (carboxylic), 10.64 (amine)

Solubility in Organic Solvents

Experimental data from solubility studies in binary solvent systems reveal:

Solvent System Solubility (g/L at 25°C) Temperature Dependence
Methanol + Acetone 45–120 Increases with temperature
Ethanol + Acetone 30–90 Linear correlation with solvent composition
Methanol + Acetonitrile 25–85 Optimal at 40:60 ratio

These properties are critical for chromatographic separations and NMR sample preparation.

Isotopic Labeling Patterns and Stability

Labeling Specificity

The isotopic substitutions are highly specific:

  • Deuterium : Replaces 7 hydrogens to minimize interference with hydrogen-bonding networks in structural studies.
  • ¹⁵N : Substituted at the ring nitrogen to enhance NMR signal detection in backbone tracing experiments.

Both isotopes achieve >98% enrichment, ensuring minimal interference from natural isotopes.

Properties

Molecular Weight

123.17

Purity

98%

Origin of Product

United States

Scientific Research Applications

Structural Biology and NMR Studies

L-Proline (D7; 15N) is extensively utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of proteins and other biological macromolecules. The incorporation of stable isotopes allows researchers to track molecular interactions and conformational changes in real-time.

  • Key Applications:
    • Probing Protein Dynamics: Isotope labeling facilitates the observation of protein folding and unfolding processes.
    • Studying Binding Interactions: Labeled proline can be used to investigate how proteins interact with ligands or other proteins, providing insights into biochemical pathways.

Case Study:
A study published in the journal Biophysical Journal demonstrated the use of L-Proline (D7; 15N) in elucidating the conformational dynamics of a protein involved in cellular signaling pathways. The results indicated significant structural rearrangements upon ligand binding, highlighting the utility of this compound in understanding protein function .

Metabolomics

In metabolomics, L-Proline (D7; 15N) serves as a valuable tracer for studying metabolic pathways involving proline metabolism. Its incorporation into metabolic studies allows researchers to trace the flow of carbon and nitrogen through various biochemical pathways.

  • Key Applications:
    • Metabolic Flux Analysis: By tracking the labeled proline, researchers can determine rates of metabolic reactions and identify metabolic bottlenecks.
    • Disease Biomarker Discovery: Changes in proline metabolism have been associated with various diseases, making it a potential biomarker for conditions such as cancer and metabolic disorders.

Data Table: Metabolic Pathways Involving L-Proline

PathwayKey EnzymesRole of L-Proline (D7; 15N)
Proline BiosynthesisProline dehydrogenaseTracer for biosynthetic flux
Collagen SynthesisProlyl hydroxylaseIndicator of collagen turnover
Urea CycleArginaseTracing nitrogen metabolism

Proteomics

In proteomics, L-Proline (D7; 15N) is employed as an internal standard for quantitative analysis of proteins. The stable isotope labeling allows for accurate quantification of protein levels in complex biological samples.

  • Key Applications:
    • Quantitative Mass Spectrometry: The labeled proline can be used to normalize protein abundance measurements across different samples.
    • Protein Interaction Studies: Understanding how proteins interact within cellular contexts can be enhanced by using labeled amino acids.

Case Study:
Research published in Nature Communications utilized L-Proline (D7; 15N) to quantify changes in protein expression profiles in response to drug treatment in cancer cells. The study revealed specific proteins that were upregulated or downregulated, providing insights into therapeutic mechanisms .

Comparison with Similar Compounds

Key Features:

  • Isotopic Labeling : The D7 and ¹⁵N labels enable precise tracking in nuclear magnetic resonance (NMR) studies, metabolic flux analysis, and proteomics .
  • Applications : Used in biomolecular dynamics research, metabolic pathway tracing (e.g., collagen synthesis or stress response studies in plants and mammals), and as an internal standard in mass spectrometry .
  • Stability : Requires storage at -5°C to 5°C to prevent isotopic exchange or degradation .

Comparison with Similar Compounds

Natural L-Proline

  • Structure : Identical to L-Proline (D7; 15N) but lacks isotopic labels.
  • Applications : Widely used as a catalyst in organic synthesis (e.g., asymmetric aldol reactions) , a osmolytes in plant stress responses , and a precursor for collagen .
  • Limitations: Cannot be traced in isotopic studies. Catalytic efficiency is lower than immobilized or modified derivatives .

Key Difference : L-Proline (D7; 15N) is specialized for isotopic tracing, whereas natural L-proline is used in general biochemical and synthetic applications .

L-Proline-¹³C₅,¹⁵N

  • Labeling : Contains five ¹³C and one ¹⁵N atoms.
  • Applications : Ideal for ¹³C- and ¹⁵N-based NMR studies, particularly in protein structure determination .
  • Comparison with D7; 15N :
    • Deuterium vs. ¹³C : Deuterium in D7; 15N is advantageous for kinetic isotope effect (KIE) studies or hydrogen/deuterium exchange (HDX) experiments, while ¹³C labeling is better for carbon backbone analysis .
    • Metabolic Studies : ¹³C labels are preferred for tracking carbon flux, whereas D7; 15N is suited for nitrogen metabolism and dual-isotope tracing .

D-Proline and DL-Proline

  • Structure : D-Proline is the enantiomer of L-proline; DL-Proline is a racemic mixture.
  • Applications : Used in chiral catalysis and studying enantioselective biological processes .
  • Key Difference : L-Proline (D7; 15N) retains the L-configuration critical for biological compatibility, whereas D-proline may disrupt native metabolic pathways .

N-Methylproline

  • Structure : Features a methyl group on the pyrrolidine nitrogen.
  • Applications : Modifies peptide stability and pharmacokinetics in drug design .
  • Comparison : Structural modification alters hydrogen-bonding capacity and solubility, unlike isotopic labeling in L-Proline (D7; 15N), which preserves reactivity .

Immobilized L-Proline (GO/Fe₃O₄ Nanocomposite)

  • Structure: L-Proline non-covalently bound to graphene oxide/Fe₃O₄.
  • Applications : Enhances catalytic efficiency in organic reactions (e.g., aldol condensation) and allows recyclability .
  • Key Difference : Immobilization improves catalytic performance but complicates isotopic tracing, making L-Proline (D7; 15N) more suitable for analytical studies .

Other Isotopic Variants

Examples include [1-¹³C; ¹⁵N]-L-proline and [¹³C₅; ²H₇; ¹⁵N]-L-proline .

  • Labeling Patterns : Each variant targets specific research needs. For instance, [²H₇; ¹⁵N] is optimal for dual deuterium/nitrogen tracing, while [¹³C₅; ¹⁵N] provides comprehensive carbon-nitrogen mapping .
  • Cost and Availability : L-Proline (D7; 15N) is priced at ~$1040/0.5 g, comparable to other high-purity isotopic standards .

Comparative Data Table

Compound Isotopic Labeling Key Applications Distinctive Properties
L-Proline (D7; 15N) ²H₇, ¹⁵N NMR, metabolic tracing Dual labeling for H/D and nitrogen flux
L-Proline-¹³C₅,¹⁵N ¹³C₅, ¹⁵N Protein NMR, metabolomics Carbon backbone analysis
D-Proline None Chiral catalysis Enantiomeric disruption of pathways
N-Methylproline None Peptide engineering Enhanced stability, altered solubility
Immobilized L-Proline None Recyclable catalysis Higher catalytic activity, non-isotopic

Metabolic Studies

  • GABA Synthesis Inhibition : Elevated L-proline competitively inhibits GABA synthesis by binding to GAD67. L-Proline (D7; 15N) could trace this interaction in neuronal models .
  • Plant Stress Response : Isotopic labeling helps quantify proline accumulation under environmental stress, a critical biomarker in plant physiology .

Catalytic Efficiency

  • Green Synthesis: Natural L-proline achieves 91% yield in ethanol as a catalyst for pyrano[3,2-c]quinolin-2,5-dione derivatives .

Preparation Methods

Chemical Synthesis

  • Starting Materials : The synthesis often begins with commercially available L-proline or its precursors, which undergo isotopic exchange reactions.
  • Deuteration Process : Deuterium incorporation is achieved by dissolving L-proline in deuterated solvents such as D2O. Exchangeable hydrogens, particularly those bound to nitrogen and oxygen, are replaced by deuterium through repeated dissolution and freeze-drying cycles under vacuum conditions to maximize deuterium incorporation.
  • Nitrogen-15 Labeling : The nitrogen atom is introduced as 15N-labeled ammonium salts or other 15N precursors during synthesis or via microbial biosynthesis in 15N-enriched media.
  • Purification : After isotopic labeling, the product is purified to remove unlabeled contaminants and byproducts, typically by recrystallization or chromatographic methods to achieve ≥98% chemical purity.

Biosynthetic Methods

  • Microbial Cultivation : Microorganisms such as Escherichia coli can be cultured in minimal media supplemented with 15N-labeled nitrogen sources and deuterated water (D2O) to biosynthesize L-proline with high isotopic enrichment.
  • Cell-Free Protein Synthesis : Advanced cell-free systems can be used to produce isotope-labeled amino acids by controlling the metabolic environment to suppress isotope scrambling. Treatment of cell extracts with reducing agents like NaBH4 can inactivate enzymes that would otherwise exchange isotopes, preserving the labeling integrity.
  • Advantages : Biosynthetic methods allow site-specific labeling and can be scaled up for larger quantities. Cell-free synthesis also enables the use of linear DNA templates and precise control over reaction conditions to optimize yield and isotopic purity.

Detailed Research Findings on Preparation and Characterization

Isotopic Exchange and Deuteration

  • The deuteration of L-proline involves dissolving the compound in excess D2O, allowing exchangeable protons to be replaced by deuterons.
  • Freeze-drying under vacuum (∼10^-3 mbar) removes residual water and stabilizes the deuterated compound.
  • This method effectively replaces labile hydrogens, particularly those on amine and carboxyl groups, resulting in d7-L-proline with high isotopic purity.

Suppression of Isotope Scrambling in Cell-Free Systems

  • Cell extracts prepared from E. coli are treated to inactivate metabolic enzymes that catalyze isotope exchange, particularly those requiring pyridoxal 5’-phosphate (PLP) cofactors.
  • NaBH4 treatment irreversibly reduces PLP enzymes, minimizing unwanted hydrogen/deuterium exchange during protein synthesis and amino acid production.
  • This approach enhances the yield and isotopic integrity of L-proline (D7; 15N) produced via cell-free methods.

Analytical Techniques for Verification

  • NMR Spectroscopy : [15N,1H]-TROSY NMR spectra confirm the incorporation of isotopes and the structural integrity of L-proline. Cell-free synthesized samples show more resolved peaks due to higher isotopic purity.
  • Neutron Diffraction : Used to study hydration and structural interactions of L-proline in solution, confirming the presence of deuterium and providing insight into molecular interactions.
  • Chemical Purity Assessment : Chromatographic and spectrometric methods ensure ≥98% purity, critical for research applications.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Chemical Deuteration Dissolution in D2O, freeze-drying cycles Simple, effective for exchangeable hydrogens Limited to labile hydrogens only
Nitrogen-15 Incorporation Use of 15N-labeled precursors in synthesis or media High isotopic enrichment of nitrogen Requires expensive isotopes
Microbial Biosynthesis Cultivation in 15N and D2O enriched media Site-specific labeling, scalable Metabolic scrambling possible
Cell-Free Synthesis Enzyme-inactivated extracts, controlled environment High yield, minimal isotope scrambling Complex preparation, cost

Q & A

Basic: What analytical methods are recommended for quantifying L-Proline (D7; 15N) in biological samples, and how are they optimized for accuracy?

L-Proline (D7; 15N) is commonly quantified using LC-MS/MS due to its high specificity for isotopic differentiation. Key steps include:

  • Chromatographic separation : Use polar columns (e.g., HILIC) to resolve proline from matrix interferences.
  • Internal standardization : Co-inject stable isotope-labeled standards like L-proline-13C5,15N to correct for ion suppression/enhancement .
  • Fragmentation optimization : Monitor transitions such as m/z 116 → 70 for unlabeled proline and m/z 123 → 76 for D7;15N-labeled proline to ensure minimal cross-talk .
  • Validation : Assess precision (CV <15%), recovery (85–115%), and limit of quantification (LOQ <1 µM) per FDA guidelines .

Advanced: How can tracer recovery and isotopic dilution be addressed in metabolic flux studies using L-Proline (D7; 15N)?

Isotopic dilution due to endogenous proline pools complicates tracer recovery calculations. Solutions include:

  • Pre-experiment equilibration : Administer the tracer until isotopic steady-state is achieved in the target tissue .
  • Compartmental modeling : Use multi-pool models to distinguish extracellular vs. intracellular proline fluxes, integrating mass balance equations for 15N enrichment .
  • Error propagation : Apply Monte Carlo simulations to quantify uncertainties in recovery estimates arising from natural 15N abundance variations (e.g., δ15N ± 0.3‰) .

Basic: What are the critical considerations for incorporating L-Proline (D7; 15N) into in vitro protein synthesis assays?

  • Purity verification : Confirm isotopic enrichment (>98% for 15N, >99% for D7) via NMR or elemental analysis to avoid confounding results .
  • Solubility optimization : Dissolve in acidic buffers (pH 3–4) to enhance stability, as proline precipitates at neutral pH .
  • Competition assays : Co-incubate with unlabeled proline to assess transporter specificity (e.g., PutP or ProP in bacterial systems) .

Advanced: How can researchers design experiments to resolve conflicting data on L-proline transport mechanisms using isotopic labeling?

Conflicting reports on passive vs. active transport necessitate:

  • Liposome reconstitution : Compare 15N-proline uptake in proteoliposomes with/without transporters (e.g., PutP) to isolate carrier-mediated transport .
  • Kinetic assays : Measure uptake rates under varying pH and ATP-depletion conditions to distinguish facilitated diffusion (pH-independent) from active transport (ATP-dependent) .
  • Cross-validation : Use CRISPR-edited cell lines lacking proline transporters to confirm isotope accumulation via alternative pathways .

Basic: What statistical approaches are appropriate for analyzing 15N enrichment data in plant or microbial nitrogen assimilation studies?

  • ANOVA with post-hoc tests : Compare mean 15N enrichment across treatment groups (e.g., drought vs. control) .
  • Isotope mixing models : Calculate the proportion of nitrogen derived from labeled proline using Bayesian frameworks (e.g., SIAR package in R) .
  • Spatial sampling : Stratify soil or tissue samples to account for heterogeneity (e.g., rhizosphere vs. bulk soil) .

Advanced: How can isotopic interference from endogenous metabolites be minimized in NMR-based structural studies of proline-containing peptides?

  • Spectral editing : Apply TOCSY or HSQC to isolate 15N-proline signals from overlapping resonances .
  • Dynamic nuclear polarization (DNP) : Enhance sensitivity to detect low-abundance labeled proline in complex matrices .
  • Decoupling protocols : Suppress 1H-15N scalar coupling during acquisition to simplify multiplet patterns .

Basic: What protocols ensure reproducibility in synthesizing L-Proline (D7; 15N)-derivatized compounds (e.g., Boc-protected proline)?

  • Protection/deprotection cycles : Use anhydrous conditions and TFA for Boc removal to prevent racemization .
  • Isotopic integrity checks : Monitor deuterium loss during synthesis via mass spectrometry (e.g., ESI-MS) .
  • Batch documentation : Record solvent purity, reaction temperatures, and catalyst concentrations for cross-lab validation .

Advanced: How should researchers handle discrepancies in 15N-proline tracer data across biological replicates in longitudinal studies?

  • Outlier analysis : Apply Grubbs’ test to identify non-biological variability (e.g., pipetting errors) .
  • Mixed-effects models : Account for random effects (e.g., individual metabolic variability) using lme4 in R .
  • QC thresholds : Exclude replicates with CV >20% in internal standard peak areas .

Basic: What ethical and reporting standards apply to studies using isotopically labeled proline in preclinical models?

  • NIH guidelines : Report animal strain, diet, and housing conditions to ensure replicability (e.g., proline-free diets for tracer studies) .
  • Data transparency : Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights) .
  • Ethical review : Disclose 15N-proline sourcing (non-animal origin) for compliance with institutional biosafety protocols .

Advanced: What strategies optimize the detection limit of L-Proline (D7; 15N) in low-abundance samples (e.g., single-cell metabolomics)?

  • Microscale derivatization : Use dansyl chloride to enhance ionization efficiency in nano-ESI-MS .
  • Carrier-assisted workflows : Spike unlabeled proline to improve extraction recovery without diluting the tracer signal .
  • Ion mobility separation : Resolve isotopic isomers (e.g., D7 vs. 13C5-15N) via differential collision cross-sections .

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